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This guide provides a comparative overview of prominent synthetic routes to the antipsychotic

drug haloperidol and its analogs. The information is intended for researchers, scientists, and

professionals in drug development, offering a detailed examination of synthetic strategies,

experimental data, and methodologies.

Introduction to Haloperidol Synthesis
Haloperidol, a butyrophenone derivative, is a widely used typical antipsychotic medication.[1][2]

[3] Its synthesis, first reported by Janssen Pharmaceutica in 1958, involves the condensation of

two key intermediates: 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-chloro-1-(4-

fluorophenyl)butan-1-one.[1][2][3] Variations in the synthesis of these intermediates and

subsequent analogs have been developed to improve efficiency, explore structure-activity

relationships, and create new therapeutic agents.[4][5][6][7] This guide will compare the

classical Janssen synthesis with alternative approaches and detail the synthesis of various

haloperidol analogs.

The Classical Janssen Synthesis of Haloperidol
The original and most well-known synthesis of haloperidol is a convergent process that

involves the preparation of two key fragments followed by their condensation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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